molecular formula C10H5ClN2 B1359159 2-Chloroquinoline-4-carbonitrile CAS No. 4366-88-5

2-Chloroquinoline-4-carbonitrile

Cat. No.: B1359159
CAS No.: 4366-88-5
M. Wt: 188.61 g/mol
InChI Key: UMENHKKHOIYEON-UHFFFAOYSA-N
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Description

2-Chloroquinoline-4-carbonitrile is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoline-4-carbonitrile typically involves the reaction of 2-chloroaniline with malononitrile in the presence of a base, followed by cyclization. Another method involves the Vilsmeier-Haack reaction, where 2-chloroaniline reacts with DMF and POCl3 to form the intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production methods often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

2-Chloroquinoline-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloroquinoline-4-carbonitrile varies depending on its application. In antimicrobial studies, it is believed to inhibit DNA synthesis by interfering with bacterial DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by targeting specific molecular pathways .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Chloroquinoline-3-carbonitrile
  • 2-Chloroquinoline-4-carboxylic acid

Comparison: 2-Chloroquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activitySimilarly, the presence of a nitrile group differentiates it from 2-Chloroquinoline-4-carboxylic acid, influencing its chemical behavior and biological interactions .

Properties

IUPAC Name

2-chloroquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMENHKKHOIYEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628587
Record name 2-Chloroquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4366-88-5
Record name 2-Chloroquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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